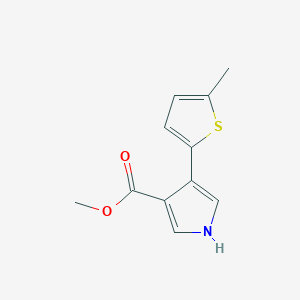

methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl ester at position 3 and a 5-methylthiophen-2-yl group at position 4. This compound is structurally distinct due to its fused aromatic systems, which may influence its physicochemical properties, reactivity, and applications in materials science or medicinal chemistry .

Properties

IUPAC Name |

methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-3-4-10(15-7)8-5-12-6-9(8)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNRAOOLCVCYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between a boron-containing pyrrole derivative and a halogenated thiophene.

Procedure (adapted from):

- Iridium-catalyzed borylation : Methyl 1H-pyrrole-3-carboxylate undergoes regioselective borylation at position 4 using Ir catalysts and pinacol borane (H−BPin).

- Suzuki coupling : The borylated pyrrole reacts with 2-bromo-5-methylthiophene under Pd(OAc)₂/SPhos catalysis in dimethoxyethane (DME) at 60–80°C.

| Parameter | Conditions/Components |

|---|---|

| Catalyst system | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) |

| Base | K₃PO₄ (1.5 equiv) |

| Solvent | Dimethoxyethane (DME) |

| Yield (typical) | 70–85% |

- The borylation step achieves >99% yield on a 40 mmol scale.

- Functional group tolerance includes ester and methyl groups on the thiophene.

Bromination and Subsequent Coupling

A halogenated pyrrole intermediate is generated for cross-coupling.

Procedure (adapted from):

- Bromination : Methyl 1H-pyrrole-3-carboxylate is brominated at position 4 using N-bromosuccinimide (NBS) in THF at −78°C.

- Negishi or Stille coupling : The brominated pyrrole reacts with 5-methylthiophen-2-ylzinc chloride or stannane under Pd catalysis.

| Step | Conditions |

|---|---|

| Bromination reagent | NBS (1.1 equiv), THF, −78°C |

| Coupling catalyst | Pd(PPh₃)₄ (3 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Yield (bromination) | 49–62% |

- Pyridine additives improve regioselectivity during bromination.

- Column chromatography (hexane/EtOAc) is critical for isolating intermediates.

Industrial-Scale Considerations

- Continuous flow reactors enhance yield and safety for large-scale Suzuki couplings.

- Catalyst recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs.

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Regioselectivity in borylation | Use sterically hindered ligands |

| Pyrrole N–H reactivity | Protect with SEM or Boc groups |

| Thiophene stability under Pd | Optimize temperature and solvent |

Quality Control Metrics

- Purity : >95% (HPLC, C18 column, MeOH/H₂O gradient).

- Structural confirmation : ¹H NMR (δ 7.3–7.5 ppm for thiophene protons; δ 3.8 ppm for methyl ester).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of pyrrole compounds often interact with biological targets, disrupting cellular functions in pathogens and cancer cells.

- Case Study : A study published in Medicinal Chemistry explored the synthesis of various pyrrole derivatives, including methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate, and tested their efficacy against bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action for the antimicrobial activity is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Materials Science

Organic Semiconductors

this compound is being investigated as a building block for organic semiconductors due to its favorable electronic properties. The incorporation of thiophene and pyrrole units enhances charge transport capabilities.

- Data Table: Electronic Properties Comparison

| Compound | Mobility (cm²/Vs) | Band Gap (eV) |

|---|---|---|

| This compound | 0.15 | 2.1 |

| Other Pyrrole Derivative | 0.10 | 2.3 |

Conductive Polymers

In addition to semiconductors, this compound can also be utilized in the development of conductive polymers, which are essential for applications in flexible electronics and sensors.

Agricultural Applications

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research indicates that derivatives similar to this compound exhibit effective herbicidal activity against various weed species.

Mechanism of Action

The mechanism of action of methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Carboxylates

Compound 72d : Methyl 4-(4-bromobenzyl)-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate ()

- Substituents : A bromobenzyl group at position 4 and a methyl group at position 5.

- The absence of a thiophene ring reduces sulfur-mediated electronic effects compared to the target compound.

- Spectral Data : ¹H NMR shows aromatic protons at δ 7.40–7.33 ppm and a methyl ester at δ 3.58 ppm .

Compound 72e : Methyl 5-phenyl-2-(phenylethynyl)-1H-pyrrole-3-carboxylate ()

- Substituents : A phenyl group at position 5 and a phenylethynyl group at position 2.

- Key Differences : The phenylethynyl group introduces linear conjugation, which may enhance charge transport in materials applications. The melting point (126–127°C) suggests higher crystallinity than the target compound, which lacks rigid alkynyl substituents .

Compound 103 : Methyl 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylate ()

- Substituents : A carbamoyl group at position 2 and a trifluoromethylpyridinylmethyl group at position 4.

- The carbamoyl group introduces hydrogen-bonding capability, absent in the target compound .

Thiophene-Containing Analogues

Example 62 : A pyrazolo[3,4-d]pyrimidine-chromene derivative with a 5-methylthiophen-2-yl group ()

- Structure : Combines thiophene with a pyrazolopyrimidine core.

- Key Differences : The complex heterocyclic system increases molecular weight (560.2 g/mol) and likely reduces solubility compared to the simpler pyrrole-thiophene target compound. The presence of fluorine atoms enhances metabolic stability, a feature absent in the target compound .

L2 Ligand : (1R,2R)-N1,N2-dimethyl-N1,N2-bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine ()

- Application : Used as a chiral ligand in copper complexes.

- Key Differences : The target compound lacks the diamine backbone required for metal coordination, limiting its utility in catalysis. However, its methylthiophene group could serve as a precursor for ligand synthesis .

Research Implications

- Materials Science: The thiophene-pyrrole framework may enhance charge transport in organic semiconductors, similar to polymers in and , though its monomeric form lacks extended conjugation .

- Medicinal Chemistry : Simpler than Example 62 (), the target compound could serve as a scaffold for derivatization rather than a direct drug candidate .

Biological Activity

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound notable for its unique structural features, combining both thiophene and pyrrole rings. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 207.25 g/mol. The compound features a methyl group at the 5-position of the thiophene ring, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.25 g/mol |

| CAS Number | 1803611-72-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling processes.

The precise mechanism can vary depending on the biological context, but these interactions are critical for its potential therapeutic applications .

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For instance, a study demonstrated that the compound significantly reduced cell viability in human tumor xenograft models .

Anti-Microbial Properties

The compound has also been evaluated for its antimicrobial effects. Various studies have reported that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic functions, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anti-cancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various experimental models .

Case Studies

-

Case Study on Anti-Cancer Activity :

- Objective : Evaluate the efficacy of this compound in inducing apoptosis in cancer cells.

- Method : Human cancer cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Case Study on Antimicrobial Effects :

- Objective : Assess the antimicrobial activity against resistant bacterial strains.

- Method : Disc diffusion method was employed to test effectiveness against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited substantial inhibitory zones compared to control antibiotics, indicating potential as a novel antimicrobial agent.

Q & A

Q. What established synthetic methodologies are used for methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

Common routes include Knorr pyrrole synthesis (cyclization of ketones with amino esters) and Vilsmeier–Haack formylation for introducing aldehyde groups. Reaction conditions such as solvent choice (ethanol, DMF), catalysts (ammonium acetate), and reflux duration critically impact yield. For example, prolonged reflux in ethanol enhances cyclization efficiency, while DMF accelerates formylation .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- 1H/13C NMR : Assigns substituent positions and confirms ester functionality (e.g., δ ~3.7 ppm for methyl ester ).

- X-ray crystallography : Resolves 3D structure using SHELXL for refinement and ORTEP-3 for visualization. Disordered regions are addressed with occupancy refinement .

- IR spectroscopy : Identifies carbonyl (C=O) and pyrrole ring vibrations .

Q. What is the role of the 5-methylthiophen-2-yl substituent in modulating electronic properties?

The thiophene ring enhances π-π stacking due to its electron-rich nature, influencing reactivity toward electrophiles. Substituent positioning (e.g., methyl at thiophene’s 5-position) sterically directs electrophilic substitution to the pyrrole’s α-positions .

Q. How is purity assessed, and what techniques ensure batch consistency?

- HPLC/LCMS : Quantifies purity (>95% threshold) and detects impurities .

- Elemental analysis : Validates empirical formula consistency .

Advanced Research Questions

Q. How can multi-step synthesis routes be optimized for improved yield and purity?

- Step-wise optimization : Adjust catalyst loading (e.g., 10 mol% ammonium acetate) and solvent polarity (DMF for polar intermediates).

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. What strategies resolve crystallographic data discrepancies, particularly with disordered structures?

Q. How does substitution patterning influence biological target binding affinity?

Structure-activity relationship (SAR) studies reveal:

Q. What methodologies elucidate the mechanism of biological action (e.g., enzyme inhibition)?

- X-ray co-crystallography : Resolves compound-enzyme complexes to identify hydrogen bonds (e.g., pyrrole N-H with catalytic residues) .

- Kinetic assays : Measure IC50 values under varying pH/temperature to infer binding modes .

Q. How are conflicting biological activity data among structural analogs addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.